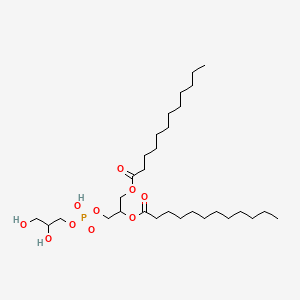

Dilauroylphosphatidylglycerol

Descripción

Significance of Anionic Phospholipids (B1166683) in Biological Membranes

Anionic phospholipids are crucial components of biological membranes, playing a significant role in various cellular processes. annualreviews.org These lipids, which include families such as phosphatidylglycerol (PG), phosphatidylserine (B164497) (PS), phosphatidic acid (PA), and phosphoinositides, carry a net negative charge and are vital for establishing membrane electrostatics. annualreviews.orgtandfonline.com The inner leaflet of the plasma membrane in animal cells, for instance, is composed of approximately 20% anionic lipids, which creates a significant electric field. tandfonline.com This electrostatic potential is fundamental for the temporary or permanent attraction of cytosolic cationic molecules, including peripheral membrane proteins. tandfonline.com

The specific composition of anionic lipids can vary between different organisms and even between the membranes of different organelles within a single cell, contributing to organelle identity. annualreviews.orgtandfonline.com Beyond their role in defining membrane surface charge, anionic phospholipids are involved in:

Protein-Membrane Interactions: They facilitate the binding and proper orientation of proteins within the membrane. acs.orgembopress.org The interaction between the negatively charged lipid headgroups and positively charged amino acid residues in proteins is a key determinant of membrane protein topology. embopress.org

Membrane Stability and Permeability: Anionic lipids like phosphatidylglycerol contribute to the stability of bacterial membranes by increasing inter-lipid hydrogen bonds and through ion-mediated electrostatic interactions, which leads to a more compact and less permeable membrane structure. scispace.comnih.gov

Cellular Signaling: They act as precursors for signaling molecules and are involved in a wide array of membrane-associated events, including cell signaling, trafficking, division, and growth. annualreviews.org

The distribution and type of anionic phospholipids are therefore critical for the structural integrity and functional diversity of biological membranes.

Rationale for Dilauroylphosphatidylglycerol as a Model Lipid System

This compound (DLPG) is a specific type of anionic phospholipid that has proven to be an invaluable tool in the field of membrane biophysics and biochemistry. Its utility as a model lipid stems from its defined chemical structure and its ability to represent key features of natural biological membranes, particularly those of prokaryotic organisms.

Representativeness of Phosphatidylglycerols in Prokaryotic Membrane Systems

The prevalence of PGs in prokaryotic membranes makes them a crucial element in understanding bacterial physiology and the interaction of bacteria with their environment, including the host immune system and antimicrobial agents. researchgate.net Studies on model systems containing PGs, therefore, provide direct insights into the structural and functional properties of bacterial membranes. scispace.comnih.gov For instance, research has shown that the presence of PGs significantly increases the stability of bacterial membranes. scispace.com

Utility in Reconstituted Model Membrane Architectures

DLPG is frequently used in the creation of reconstituted model membrane systems, such as liposomes (vesicles), supported lipid bilayers, and nanodiscs. conicet.gov.aracs.orgsigmaaldrich.comnih.gov These artificial membrane systems allow researchers to study specific membrane-related phenomena in a controlled environment, free from the complexity of a living cell. nih.govnih.gov

The advantages of using DLPG in these models include:

Defined Acyl Chain Length: DLPG has two lauroyl (12-carbon) acyl chains, providing a well-defined and uniform hydrophobic core. This homogeneity is crucial for interpreting experimental results related to membrane phase behavior and lipid-protein interactions.

Anionic Headgroup: The negatively charged headgroup of DLPG mimics the electrostatic properties of bacterial and other biological membranes, allowing for the study of charge-dependent interactions. acs.orgconicet.gov.ar

Phase Behavior: DLPG, like other phospholipids, exhibits distinct phase transitions (e.g., from a gel-like state to a fluid-like state) at specific temperatures. This property is exploited to investigate how membrane fluidity affects various biological processes. conicet.gov.arsigmaaldrich.com

Versatility in Model Systems: DLPG can be readily incorporated into various model membrane platforms. For example, it has been used to create:

Vesicles: To study the interaction of molecules like the antibiotic target Lipid II with membranes. conicet.gov.ar

Supported Lipid Bilayers: In conjunction with other lipids like dilauroylphosphatidylcholine (DLPC) on polyelectrolyte cushions to mimic cell membranes. acs.org

Nanodiscs: To investigate the interaction of water-soluble, membrane-active peptides with lipid bilayers. nih.gov

The use of DLPG in these reconstituted systems has been instrumental in advancing our understanding of fundamental membrane processes, including the mechanism of action of antimicrobial peptides and the role of lipid composition in protein function. acs.orgconicet.gov.ar

Detailed Research Findings

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 1,2-Didodecanoyl-sn-glycero-3-phosphorylglycerol sodium salt | sigmaaldrich.com |

| Empirical Formula | C30H58O10PNa | sigmaaldrich.com |

| Molecular Weight | 632.74 g/mol | sigmaaldrich.com |

| Acyl Chain | Lauroyl (12:0) | |

| Headgroup | Phosphatidylglycerol (anionic) | researchgate.net |

| Phase Transition Temp (Tm) | Varies with experimental conditions | sigmaaldrich.com |

Applications of DLPG in Model Membrane Studies

| Model System | Research Focus | Key Findings | Reference(s) |

| Multilayer Vesicles | Interaction with Lipid II | LII penetration into the bilayer is dependent on the lipid phase (fluid vs. gel). | conicet.gov.ar |

| Supported Lipid Bilayers | Formation on polyelectrolyte cushions | Vesicles containing DLPC/DLPG can spontaneously form symmetric bilayers that mimic cell membranes. | acs.org |

| Lipid-Protein Nanodiscs | Interaction with antimicrobial peptides | Pore-forming peptides can disintegrate nanodiscs containing both zwitterionic and anionic (PG) lipids. | nih.gov |

| Vesicles | Peptide insertion | Anionic lipids like DMPC are essential for the binding and insertion of less hydrophobic peptides into membranes. | acs.org |

Propiedades

Número CAS |

63644-55-3 |

|---|---|

Fórmula molecular |

C30H59O10P |

Peso molecular |

610.8 g/mol |

Nombre IUPAC |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |

InChI |

InChI=1S/C30H59O10P/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3,(H,35,36) |

Clave InChI |

LHCZDUCPSRJDJT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC |

Sinónimos |

1,2-didodecanoyl-glycero-3-phosphocholine 1,2-didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) diC(12)PG |

Origen del producto |

United States |

Advanced Methodologies for the Preparation and Engineering of Dilauroylphosphatidylglycerol Containing Model Membranes

Fabrication of Lipid Vesicles and Liposomes

The creation of model membranes in the form of lipid vesicles or liposomes is a foundational step. The choice of method depends on the desired characteristics of the vesicles, such as size, lamellarity (number of lipid bilayers), and encapsulation efficiency. For vesicles containing the charged lipid DLPG, specific methodological considerations are often necessary.

Thin-Film Hydration Techniques

The thin-film hydration method, also known as the Bangham method, is one of the most common and straightforward techniques for liposome (B1194612) preparation. insidetx.comspringerprofessional.de The process involves dissolving lipids, including DLPG, in a suitable organic solvent or a mixture of solvents like chloroform (B151607) and methanol. nih.gov This solution is then deposited in a round-bottom flask, and the organic solvent is evaporated under reduced pressure using a rotary evaporator. This action leaves a thin, dry lipid film on the flask's inner surface. insidetx.comspringernature.com

The crucial step is the hydration of this film with an aqueous buffer, which must be performed at a temperature above the main phase transition temperature of the highest melting point lipid in the mixture to ensure lipid mobility. avantiresearch.com Agitation of the flask causes the lipid film to swell and detach, spontaneously forming a heterogeneous population of multilamellar vesicles (MLVs). springerprofessional.despringernature.com

These MLVs are typically large and consist of multiple concentric lipid bilayers. To achieve vesicles of a more uniform and smaller size, such as large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), post-formation processing steps like sonication or extrusion are required. springerprofessional.denih.gov The inclusion of DLPG imparts a negative surface charge, which can enhance the colloidal stability of the liposome suspension by creating electrostatic repulsion that prevents vesicle aggregation. nih.gov

Table 1: Comparison of Post-Formation Processing for Thin-Film Hydration

| Processing Step | Description | Resulting Vesicle Type | Typical Size Range | Key Considerations |

|---|---|---|---|---|

| Sonication | Application of high-frequency sound waves (ultrasound) to an MLV suspension to break down large vesicles. nih.gov | SUVs | 15-50 nm | Can cause lipid degradation or contamination from the sonicator probe. |

| Extrusion | Forcing the MLV suspension repeatedly through polycarbonate membranes with defined pore sizes. springernature.comnih.gov | LUVs | 50-400 nm (dependent on pore size) | Produces vesicles with a narrow size distribution (low polydispersity). |

Electroformation Protocols

Electroformation is a highly effective method for producing giant unilamellar vesicles (GUVs), which are cell-sized liposomes (10–100 µm in diameter) ideal for microscopy studies. epfl.chnih.gov The technique involves depositing a lipid mixture containing DLPG onto conductive surfaces, typically indium tin oxide (ITO)-coated glass slides. mdpi.com An alternating current (AC) electric field is then applied across the lipid film in the presence of an aqueous solution. researchgate.net The electric field actively drives the swelling and peeling of the lipid layers from the surface, promoting the formation of large, single-bilayer vesicles. nih.gov

However, electroformation presents challenges when used with charged lipids like DLPG, especially in the presence of solutions with high ionic strength (i.e., physiological salt buffers). epfl.chmdpi.com High salt concentrations can screen the electrostatic interactions necessary for proper vesicle formation and may lead to electrochemical reactions at the electrode surface. Therefore, electroformation of DLPG-containing GUVs is typically performed in low-ionic-strength solutions, such as sucrose (B13894) or glucose solutions, to ensure a high yield of unilamellar vesicles. epfl.ch

Table 2: Key Parameters in Electroformation of GUVs

| Parameter | Typical Range | Impact on DLPG-Vesicle Formation |

|---|---|---|

| Frequency | 5-10 Hz | Low frequencies are generally used to facilitate the slow, controlled swelling of the lipid film. |

| Voltage | 1-5 V | The applied voltage creates the electric field strength needed to detach the lipid lamellae. |

| Temperature | Above lipid Tm | Must be above the phase transition temperature of all lipids in the mixture to ensure membrane fluidity. nih.gov |

| Hydration Medium | Low ionic strength (e.g., sucrose solution) | Crucial for charged lipids like DLPG to prevent inhibition of vesicle formation. epfl.ch |

Solvent Injection Methods (e.g., Ethanol (B145695), Ether)

Solvent injection is a technique where lipids, including DLPG, are first dissolved in an organic solvent and then rapidly introduced into an aqueous phase. nih.gov The subsequent self-assembly of lipids into vesicles is driven by the dilution or removal of the organic solvent.

Ethanol Injection : In this method, a solution of lipids in ethanol is injected quickly into a stirred aqueous buffer. nih.gov The rapid dilution of ethanol below a critical concentration causes the lipids to precipitate and self-assemble into bilayer fragments that close to form vesicles. nih.govresearchgate.net This technique typically yields small, relatively monodisperse unilamellar vesicles. nih.gov It is a simple and rapid method that avoids the need for high-energy processing like sonication.

Ether Injection : For this approach, a lipid solution in a volatile, water-immiscible solvent like diethyl ether is slowly injected into a heated aqueous solution (55–65°C). nih.govslideshare.net The elevated temperature causes the ether to evaporate at the needle tip, leading to the formation of liposomes. The final vesicle population can be heterogeneous in size. slideshare.net

The inclusion of DLPG in the lipid mixture results in vesicles with a negative zeta potential, which enhances their stability in suspension.

Reverse-Phase Evaporation Techniques

The reverse-phase evaporation (REV) method is particularly effective for preparing LUVs with a high encapsulation efficiency of water-soluble substances. nih.govwisdomlib.org The procedure begins by creating a water-in-oil emulsion. This is achieved by adding a small volume of aqueous buffer to a solution of lipids (including DLPG) in an organic solvent (such as diethyl ether or isopropyl ether) and then sonicating the mixture to form inverted micelles. creative-biostructure.comhielscher.com

The organic solvent is then carefully removed under reduced pressure using a rotary evaporator. As the solvent evaporates, the inverted micelles collapse and rearrange into a viscous gel state, eventually forming a population of predominantly unilamellar and oligolamellar vesicles suspended in the aqueous phase. nih.govhielscher.com The REV method is noted for its ability to entrap a large aqueous volume per mole of lipid. nih.gov While neutral lipids often yield the highest entrapment, conditions can be optimized for charged lipids like DLPG. nih.gov

Microfluidic Approaches for Controlled Vesicle Formation

Microfluidics offers a state-of-the-art platform for the highly controlled and reproducible generation of lipid vesicles. rsc.org These techniques manipulate fluid streams on a micrometer scale to direct the self-assembly of lipids. A common microfluidic method is pulsed jetting or hydrodynamic focusing, where a stream of lipids dissolved in a solvent like isopropanol (B130326) is focused between two outer aqueous streams. The controlled mixing at the interface leads to the self-assembly of lipids into vesicles of a highly uniform size. rsc.org

Another powerful microfluidic technique involves the use of double-emulsion templates (water-in-oil-in-water). nih.gov A microfluidic device generates monodisperse droplets that are subsequently processed to remove the intermediate oil phase, leaving behind uniform GUVs.

The key advantages of microfluidic approaches are the exceptional control over vesicle size (low polydispersity), high encapsulation efficiency, and potential for automation and high-throughput production. rsc.orgnih.gov DLPG can be easily incorporated into the lipid mixture to engineer vesicles with precisely defined compositions and surface charges for advanced applications.

Specialized Techniques for Giant Unilamellar Vesicles (GUVs)

While electroformation is a primary method for GUV production, other specialized techniques exist, particularly for lipid compositions that are incompatible with electric fields, such as those containing high concentrations of charged lipids like DLPG.

The most common alternative is the gentle hydration or spontaneous swelling method. epfl.ch In this technique, a thin lipid film containing DLPG is carefully hydrated over an extended period (several hours to overnight) with a low-ionic-strength buffer. avantiresearch.com The hydration occurs without any external force, relying on the osmotic pressure and thermodynamic favorability of vesicle formation. nih.gov Although the yield of well-formed GUVs may be lower than with electroformation, this method is advantageous for charged lipids and physiological salt conditions where electroformation is not feasible. epfl.ch

Another approach involves the dehydration and rehydration of a film of smaller vesicles . nih.gov In this method, a population of SUVs is first prepared and then dried onto a surface. Subsequent rehydration of this film can lead to the formation of GUVs. nih.gov These specialized methods are crucial for expanding the range of lipid compositions, including those with significant DLPG content, that can be used to form GUVs for biophysical studies.

Construction of Supported Lipid Bilayers (SLBs)

Supported lipid bilayers (SLBs) are planar lipid bilayers formed on a solid substrate, separated by a thin layer of water. They are widely used due to their stability and compatibility with surface-sensitive analytical techniques.

Vesicle Adsorption and Spreading Mechanisms

The most common method for forming SLBs is through the spontaneous adsorption, rupture, and fusion of lipid vesicles onto a hydrophilic solid support. This process is influenced by several factors including vesicle composition, size, solution ionic strength, and the properties of the substrate.

The mechanism involves several key steps:

Vesicle Adsorption: Vesicles in suspension adsorb onto the hydrophilic surface, such as silica, glass, or mica. For anionic vesicles containing DLPG, this process is often mediated by divalent cations like Ca²⁺, which bridge the negative charges on the vesicle and the substrate, or by high ionic strength solutions that screen electrostatic repulsion.

Deformation and Rupture: Upon adsorption, the vesicles deform. The interplay between the adhesion energy to the surface and the bending and stretching energies of the lipid bilayer determines the outcome. When a critical surface coverage and vesicle concentration are reached, the strain becomes too great, and the vesicles rupture.

Bilayer Formation: The ruptured vesicles spread out and fuse with neighboring adsorbed vesicles or bilayer patches, eventually forming a continuous and fluid lipid bilayer covering the support surface.

Research has shown that the pathway to a complete bilayer is highly dependent on experimental conditions. For instance, studies using mixtures of zwitterionic and anionic lipids like DLPG demonstrate that while vesicles may adsorb, their fusion into a complete bilayer can be controlled by factors like pH and the concentration of specific ions.

Langmuir-Blodgett and Langmuir-Schaefer Deposition

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer precise control over the formation of SLBs by transferring floating lipid monolayers from an air-water interface to a solid substrate.

Langmuir-Blodgett (LB) Deposition: This method involves vertically dipping a hydrophilic substrate through a lipid monolayer (e.g., DLPG) formed at the air-water interface. As the substrate is withdrawn, a second monolayer is deposited, resulting in a supported lipid bilayer. This technique allows for excellent control over the packing density and composition of each leaflet.

Langmuir-Schaefer (LS) Deposition: In this technique, the substrate is touched horizontally to the lipid monolayer at the air-water interface to deposit the first layer. A second horizontal deposition transfers the second leaflet to form the bilayer.

These methods are particularly advantageous for creating asymmetric bilayers, where the lipid composition of the two leaflets is different—a key feature of biological plasma membranes.

Polymer-Cushioned Supported Bilayers

Conventional SLBs have a very thin water layer (1-2 nm) between the bilayer and the solid support, which can lead to denaturation or restricted mobility of reconstituted transmembrane proteins due to interactions with the substrate. Polymer-cushioned SLBs address this limitation by introducing a soft, hydrated polymer spacer.

The formation of these systems can be achieved in several ways:

Vesicle fusion onto a polymer-coated surface: A polymer such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid is first adsorbed onto the solid support. Lipid vesicles containing DLPG are then introduced and fuse on top of the polymer layer.

Polymer insertion under a pre-formed bilayer: A lipid bilayer is first formed on the substrate, and the polymer is subsequently introduced, diffusing underneath to "lift" the bilayer and create the cushion.

These polymer supports provide a more biomimetic environment, increasing the space between the membrane and the substrate and preserving the lateral mobility and function of incorporated proteins.

Control of Bilayer Orientation and Asymmetry

Biological membranes exhibit significant asymmetry in lipid distribution between their inner and outer leaflets, which is crucial for cellular function. Replicating this in model systems is essential for many studies.

Methods to create asymmetric DLPG-containing bilayers include:

Sequential Langmuir-Blodgett/Schaefer Deposition: As mentioned, these techniques are ideal for building asymmetric bilayers layer-by-layer. For example, a monolayer of a neutral lipid like Dilauroylphosphatidylcholine (DLPC) can be deposited first, followed by a monolayer of anionic DLPG, mimicking the charge distribution of a plasma membrane.

Hybrid Vesicle Fusion: An initial monolayer can be deposited via the LB method, followed by the fusion of vesicles with a different lipid composition to form the outer leaflet. Asymmetric bilayers can be formed by incubating a neutral phosphatidylcholine monolayer with vesicles containing DLPG.

The ability to control asymmetry allows researchers to investigate how specific lipids like DLPG, when confined to one leaflet, influence membrane properties such as protein binding, domain formation, and electrostatic potential.

Development of Lipid Monolayer Systems

Lipid monolayers, which are single-molecule-thick films, serve as powerful, simplified models for studying the interfacial properties of individual bilayer leaflets.

Air-Water Interface Monolayers for Interfacial Studies

Monolayers of lipids like DLPG are typically formed at the air-water interface using a Langmuir trough. This instrument allows for the precise control and measurement of the area available to the lipid molecules and the resulting surface pressure (π). The relationship between surface pressure and the area per molecule is described by a π-A isotherm, which provides a wealth of information.

By compressing a DLPG monolayer on the water surface, one can observe distinct phase transitions:

Gas (G) Phase: At large areas per molecule, the lipids are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) Phase: As the area is reduced, the lipid tails begin to interact, forming a more condensed but still disordered liquid phase.

Liquid-Condensed (LC) Phase: Further compression forces the acyl chains into a more ordered, tilted arrangement.

Solid (S) Phase: At maximum compression, the chains are tightly packed and vertically oriented.

Collapse: Beyond a certain pressure, the monolayer structure breaks down.

Studies on mixed monolayers, for instance combining DLPG with zwitterionic lipids like dipalmitoylphosphatidylcholine (DPPC), have shown that under conditions where the phosphatidylglycerol headgroup is ionized, the lipids are miscible. This indicates that electrostatic interactions play a significant role in the lateral organization of the membrane. The π-A isotherm is also sensitive to the composition of the aqueous subphase (pH, ions), providing a means to study how these factors affect the properties of a DLPG-containing interface.

| Phase | Description | Typical Surface Pressure Range (mN/m) |

| Gas (G) | Molecules are far apart with minimal interaction. | < 1 |

| Liquid-Expanded (LE) | Acyl chains are disordered and fluid. | 5 - 15 |

| Liquid-Condensed (LC) | Acyl chains are more ordered and tilted. | 15 - 40 |

| Solid (S) | Acyl chains are tightly packed and vertically oriented. | > 40 |

| Collapse | Monolayer structure breaks, forming 3D aggregates. | > 50 (Varies by lipid) |

Generation of Lipid-Protein Nanodiscs

The generation of lipid-protein nanodiscs (LPNs) is a sophisticated methodology for creating soluble, native-like membrane environments. nih.gov These nanostructures are composed of a small patch of a lipid bilayer, containing the lipid of interest, which is encircled and stabilized by two molecules of a "membrane scaffold protein" (MSP). nih.govnih.gov This technique overcomes many challenges associated with studying membrane proteins, which are notoriously difficult to handle outside of their native environment. illinois.edu Nanodiscs provide a more stable and biochemically versatile platform than traditional detergent micelles or liposomes, allowing for detailed structural and functional analysis of membrane-associated processes. nih.govnih.gov

The assembly of nanodiscs containing Dilauroylphosphatidylglycerol (DLPG) follows a general self-assembly principle initiated by the removal of detergent from a mixture of the core components. sigmaaldrich.com The primary components are the DLPG lipids, the membrane scaffold protein, and a detergent, typically sodium cholate. nih.govsigmaaldrich.com The process involves the transient solubilization of the membrane protein and lipids by the detergent. illinois.edu Upon gradual removal of this detergent, the components spontaneously organize into the characteristic discoidal structure. nih.govsigmaaldrich.com

The general workflow for assembling DLPG-containing nanodiscs can be summarized in the following key steps:

Preparation of Components : A dried film of DLPG is first solubilized using a detergent like sodium cholate, often requiring heating and sonication to ensure a clear solution. nih.gov The membrane scaffold protein, which is typically engineered with an affinity tag (e.g., a polyhistidine-tag) for purification, is prepared separately in a suitable buffer. nih.govnih.gov If a target membrane protein is to be incorporated, it is also solubilized in an appropriate detergent. sigmaaldrich.com

Mixing and Incubation : The detergent-solubilized DLPG is mixed with the MSP at a specific molar ratio. nih.gov If a membrane protein is included, it is added to this mixture. The ratio of lipid to MSP is a critical parameter that dictates the size and homogeneity of the resulting nanodiscs. nih.govsigmaaldrich.com The mixture is incubated to allow for the components to equilibrate. For saturated lipids like DLPG, this incubation is performed at a temperature at or above their phase transition temperature, for instance, not lower than 25 °C. nih.gov

Detergent Removal and Self-Assembly : The spontaneous formation of nanodiscs is triggered by the removal of the detergent. nih.gov A common and effective method is the addition of hydrophobic adsorbent beads (e.g., Bio-Beads). nih.govsigmaaldrich.com These beads have a high affinity for the detergent molecules, gradually sequestering them from the solution. This slow removal allows the lipids and MSP to self-assemble into stable nanodisc structures. osti.gov Alternative methods for detergent removal include dialysis. osti.gov

Purification : Once the assembly is complete, the nanodiscs are separated from unassembled components, aggregates, and the detergent-loaded beads. youtube.com Affinity chromatography is a highly effective purification step, particularly when a His-tagged MSP is used. The reaction mixture is loaded onto a Ni²+ Sepharose resin, which binds the His-tagged MSP-containing nanodiscs. nih.gov After washing away contaminants, the purified nanodiscs are eluted using a buffer containing imidazole. nih.govnih.gov The final product is a homogenous population of nanodiscs that can be characterized and used in subsequent biophysical studies. nih.gov

Several factors must be optimized to ensure the successful generation of high-quality DLPG-containing nanodiscs. The molar ratio of lipids to MSP is crucial and often requires empirical determination for each specific system. sigmaaldrich.com The temperature of assembly must be controlled, especially for saturated lipids like DLPG, to remain near the lipid's melting temperature (Tm). nih.govnih.gov Furthermore, the concentration of the detergent during the initial solubilization and mixing steps must be sufficient to maintain the components in a micellar state before assembly. sigmaaldrich.com

Table 1: Key Components and Parameters for DLPG-Nanodisc Generation

| Component/Parameter | Description | Role in Assembly | Typical Values/Conditions |

|---|---|---|---|

| This compound (DLPG) | The primary phospholipid component forming the bilayer core of the nanodisc. nih.gov | Provides the lipid bilayer environment. The anionic nature of the glycerol (B35011) headgroup can be critical for specific protein-lipid interactions. | Molar ratios to MSP vary, e.g., 1:75 (MSP:Lipid). nih.gov |

| Membrane Scaffold Protein (MSP) | An engineered amphipathic helical protein, often a variant of human apolipoprotein A1. nih.govnih.gov | Encircles the hydrophobic acyl chains of the lipid bilayer, shielding them from the aqueous solvent and stabilizing the disc structure. sigmaaldrich.com | Different MSP variants (e.g., MSP1D1, MSP1E3D1) control the diameter of the nanodisc. cube-biotech.com |

| Detergent (e.g., Sodium Cholate) | A surfactant used to solubilize the lipids and any integral membrane proteins. nih.govsigmaaldrich.com | Creates mixed micelles of lipid, protein, and detergent, which is the precursor state for self-assembly. nih.gov | Typically used at a 2:1 molar ratio with the lipid. nih.gov Final concentration should be >14 mM. sigmaaldrich.com |

| Assembly Temperature | The temperature at which the incubation and detergent removal steps are performed. | Must be near the phase transition temperature (Tm) of the lipid to ensure proper assembly. nih.gov | For saturated lipids like DLPG, the temperature is kept at or above 25 °C. nih.gov |

| Detergent Removal | The process of extracting the detergent to initiate self-assembly. | The gradual removal of detergent drives the spontaneous formation of the thermodynamically stable nanodisc structure. nih.gov | Commonly achieved using adsorbent Bio-Beads or dialysis over several hours. nih.govosti.gov |

| Purification Method | Isolation of fully assembled nanodiscs from other components. | Ensures a homogeneous sample for subsequent analysis. youtube.com | Affinity chromatography (e.g., Ni-NTA for His-tagged MSP) followed by size exclusion chromatography. nih.govyoutube.com |

Molecular Organization and Biophysical Dynamics of Dilauroylphosphatidylglycerol Membranes

Thermotropic Phase Behavior and Polymorphism

The thermotropic phase behavior of DLPG is characterized by a series of temperature-dependent transitions between different physical states, or phases. These phases are distinguished by the arrangement and mobility of the lipid molecules within the bilayer.

Aqueous dispersions of DLPG exhibit a main phase transition from a gel-like state (Lβ) to a liquid-crystalline state (Lα). bas.bg In the gel phase, the hydrocarbon chains are in a more ordered, all-trans configuration, resulting in a thicker and less fluid membrane. As the temperature increases, the chains undergo a cooperative melting process, transitioning to a more disordered, fluid state with increased gauche conformations. This transition is endothermic and can be observed using techniques like differential scanning calorimetry (DSC). bas.bgnih.gov For DLPG, the main gel-to-liquid crystalline transition temperature is approximately -5°C at an ionic strength of 100 mM. nih.gov The presence of different phases, including metastable ones, highlights the complex polymorphic behavior of DLPG dispersions. bas.bg

DLPG dispersions can form stable subgel and liquid crystalline lamellar phases. bas.bg However, they also exhibit metastable gel phases. bas.bg The relaxation of a metastable gel phase to a more stable subgel phase can occur upon low-temperature storage. bas.bg The kinetics of this relaxation process can be sensitive to the thermal history of the lipid dispersion, suggesting that the morphology of the lipid aggregates plays a significant role. bas.bg The formation of these stable and metastable states is a key aspect of the polymorphism of DLPG membranes.

Below the main gel phase, DLPG can form a highly ordered subgel (Lc) phase, which is characterized by a more crystalline-like packing of the acyl chains. bas.bgmpg.de The transition to this phase often requires prolonged incubation at low temperatures. bas.bg The chain sublattice in the subgel phase is typically orthorhombic or triclinic, indicating a high degree of lateral order. mpg.de

Additionally, under certain conditions, such as the presence of specific buffer components, DLPG membranes can form interdigitated phases. conicet.gov.ar In an interdigitated phase, the acyl chains from opposing leaflets of the bilayer interpenetrate, leading to a thinner membrane. mpg.deconicet.gov.ar The induction of interdigitated phases is of significant interest in the context of lipid-peptide interactions. conicet.gov.ar

Membrane Fluidity and Lateral Diffusion Coefficients

Membrane fluidity is a critical parameter that governs many cellular processes. It is largely determined by the lateral diffusion of lipid molecules within the plane of the bilayer. oregonstate.edupressbooks.pub The lateral diffusion coefficient (Dlat) quantifies this movement. oregonstate.edu In the fluid Lα phase, lipid molecules exhibit rapid lateral diffusion, with diffusion coefficients on the order of 10⁻⁸ cm²/s. nih.gov This means a lipid molecule can travel the length of a bacterial cell in about a second. biophysics.org

Factors that influence membrane fluidity include temperature, lipid composition, and the degree of unsaturation of the acyl chains. egyankosh.ac.in For DLPG, being a saturated phospholipid, its fluidity is highly dependent on the temperature relative to its phase transition temperature. Above the transition temperature, the membrane is in a fluid state, allowing for rapid lateral diffusion. nih.gov Below this temperature, in the gel state, lateral diffusion is significantly restricted.

Structural Characterization of Bilayer Thickness and Density Profiles

The structural properties of DLPG bilayers, such as thickness and electron density profiles, have been characterized using small-angle X-ray and neutron scattering techniques. nih.govcmu.edu These studies provide detailed information about the organization of the lipid molecules within the bilayer.

Below is a table summarizing the structural parameters of DLPG bilayers at different temperatures, as determined by small-angle scattering methods.

| Temperature (°C) | Area per Lipid (A) (Ų) | Bilayer Thickness (DB) (Å) | Hydrocarbon Thickness (2DC) (Å) |

| 20 | 61.7 | 37.8 | 26.8 |

| 30 | 63.2 | 37.2 | 26.2 |

| 50 | 65.5 | 36.3 | 25.3 |

| 60 | 66.8 | 35.8 | 24.8 |

Data sourced from supplementary materials of a study on fluid phase phosphatidylglycerol bilayers. cmu.edu

The electron density profiles of lipid bilayers provide a map of the electron distribution along the axis perpendicular to the membrane plane. These profiles reveal distinct peaks corresponding to the high-electron-density phosphate (B84403) groups and a central trough corresponding to the low-electron-density hydrocarbon core. nih.gov

Influence of Headgroup Electrostatics on Membrane Morphology

The phosphoglycerol headgroup of DLPG is negatively charged at neutral pH. These electrostatic interactions play a crucial role in determining the structure and properties of the membrane. nih.govnih.gov The repulsion between the charged headgroups leads to an increased area per lipid molecule compared to neutral lipids with the same acyl chains. nih.govcmu.edu This, in turn, influences the bilayer thickness and packing density.

Interactions of Dilauroylphosphatidylglycerol with Biomacromolecules and Ligands

Protein and Peptide Interactions

The interactions between DLPG and proteins or peptides are fundamental to many biological phenomena. These interactions are largely governed by electrostatic forces, hydrophobic effects, and the potential for specific binding site recognition.

Binding and Membrane Perturbation by Cationic Antimicrobial Peptides (AMPs)

Cationic antimicrobial peptides (AMPs) are crucial components of the innate immune system and are known to selectively target and disrupt bacterial membranes. rsc.org The mechanism often involves an initial electrostatic attraction to negatively charged lipids, such as DLPG, which are more abundant in bacterial membranes than in mammalian cell membranes. rsc.org The strong positive charge of many AMPs (often +4 or higher) is a key factor in their potent activity. rsc.org

The binding of AMPs to DLPG-containing membranes can induce a variety of effects, leading to membrane perturbation and eventual cell death. rsc.orgfrontiersin.org Upon binding, many AMPs undergo a conformational change, often adopting an α-helical structure which is critical for their function. d-nb.info This interaction can lead to the formation of pores or channels (e.g., via the "barrel-stave" or "toroidal pore" models), or cause a more general disruption of the bilayer integrity through a "carpet" mechanism, where the peptides coat the membrane surface. frontiersin.org Studies on model membranes show that AMPs can cause the leakage of internal contents, demonstrating their ability to permeabilize lipid bilayers. frontiersin.org The presence of the cationic phospholipid lysyl-phosphatidylglycerol has been shown to reduce the membrane-perturbing effects of some AMPs, suggesting a mechanism of bacterial resistance. nih.gov

| Peptide Type | Interaction with Anionic Membranes (e.g., containing DLPG) | Observed Effect | Reference(s) |

| Cationic Antimicrobial Peptides (general) | Electrostatic attraction to negatively charged headgroups. | Membrane permeabilization, disruption, and formation of pores. rsc.orgfrontiersin.org | rsc.org, frontiersin.org |

| (P)GKY20 | Strong interaction with the bilayer surface, preventing pressure-induced phase changes. | Positions at the water-membrane interface and induces lipid domains. d-nb.info | d-nb.info |

| 6W-RP-1 | Preferential interaction with anionic phosphatidylglycerol (PG), leading to domain formation. | Induces membrane permeabilization, which is attenuated by the presence of cationic lysyl-PG. nih.gov | nih.gov |

| TC19, TC84, BP2, Nisin A | Bind to and perturb the inner membrane of germinated bacterial spores. | Inhibition of spore outgrowth. frontiersin.org | frontiersin.org |

Enzymatic Activity Modulation of Phospholipase A2 (PLA2) on Dilauroylphosphatidylglycerol Substrates

Phospholipases A2 (PLA2s) are enzymes that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids, releasing a fatty acid and a lysophospholipid. mdpi.com These enzymes are interfacial catalysts, meaning their activity is significantly enhanced at the lipid-water interface of aggregated structures like micelles or vesicles, rather than on monomeric phospholipids (B1166683) in solution. mdpi.comnih.gov

Research has demonstrated that certain PLA2s exhibit distinct substrate preferences. A thermo-active PLA2 isolated from the gilthead sea bream (Sparus aurata) was found to be most active on monolayers of this compound. researchgate.net The activity of secreted PLA2s (sPLA2s) depends on their ability to bind to the membrane surface, a process mediated by a region known as the interfacial binding surface (IBS). molekulske-interakcije.siijbs.com The IBS often contains hydrophobic and positively charged amino acid residues that facilitate interaction with the phospholipid membrane. ijbs.com The physical properties of the DLPG substrate, such as its headgroup charge and acyl chain length, can therefore significantly modulate the binding and catalytic efficiency of PLA2.

Interactions with Membrane Scaffold Proteins in Nanodiscs

Nanodiscs are soluble, nanoscale patches of lipid bilayer stabilized by two molecules of an amphipathic helical protein known as a membrane scaffold protein (MSP). nih.govsigmaaldrich.com These structures provide a more native-like membrane environment for studying membrane proteins and their interactions with specific lipids compared to detergents. sigmaaldrich.comnih.gov

DLPG can be incorporated into the lipid bilayer of nanodiscs to create a controlled anionic membrane surface. This is particularly useful for investigating the function and structure of membrane proteins that require or are modulated by negatively charged lipids. nih.gov While pore-forming peptides like arenicin-2 can disintegrate nanodiscs containing anionic phosphatidylglycerol, other peptides, such as the VSTx1 toxin, bind effectively to these nanodiscs without causing disruption. nih.gov This highlights the utility of DLPG-containing nanodiscs in distinguishing between different modes of peptide-membrane interaction. nih.gov The self-assembly process involves mixing the membrane protein, MSP, and the desired lipids (like DLPG) solubilized in a detergent, followed by detergent removal. sigmaaldrich.com

Alpha-Synuclein (aSyn) Interactions with Anionic this compound Membranes

Alpha-synuclein (aSyn) is a presynaptic neuronal protein implicated in Parkinson's disease. uochb.cznih.gov Its interaction with lipid membranes is believed to be crucial for both its physiological function in synaptic vesicle trafficking and its pathological aggregation. nih.govlu.se

aSyn binds preferentially and strongly to membranes containing anionic phospholipids like DLPG. nih.govnih.gov This interaction is primarily driven by electrostatic forces between the negatively charged phosphoglycerol headgroup and the positively charged N-terminal region of the aSyn protein. nih.gov Upon binding to vesicles composed of anionic lipids, aSyn undergoes a significant conformational change from a natively unfolded state in solution to a predominantly α-helical structure. nih.govnih.gov This binding model suggests the N-terminal α-helix lies flat on the membrane surface, while the negatively charged C-terminus of the protein remains extended into the aqueous solution. nih.gov This interaction not only anchors the protein to the membrane but also has a lipid-ordering effect on the bilayer. nih.gov

Specificity of Protein-Lipid Binding Sites

The interaction between a protein and a lipid like DLPG is not merely a non-specific electrostatic attraction but can involve specific binding sites on the protein surface. nih.govnih.gov These sites are often characterized by a combination of basic (positively charged) and aromatic amino acid residues. nih.gov Native mass spectrometry and molecular dynamics simulations are powerful tools for identifying these specific interactions and the lipids that bind preferentially to a membrane protein. elifesciences.orgarxiv.org

For instance, studies on the ELIC ligand-gated ion channel showed that it selectively binds the anionic phospholipid POPG (1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol) at specific sites rich in arginine residues. elifesciences.org This direct binding was shown to modulate the channel's function by decreasing its desensitization. elifesciences.org By analogy, the binding of DLPG to specific sites on other proteins is expected to be mediated by similar principles, where positively charged residues like arginine or lysine (B10760008) interact directly with the DLPG headgroup. These specific interactions can stabilize certain protein conformations, act as cofactors for enzymatic activity, or anchor proteins to the membrane at precise locations. nih.gov Lipids that bind to such distinct sites are sometimes referred to as non-annular lipids, in contrast to the annular lipids that form a more general shell around the protein. frontiersin.org

| Binding Principle | Description | Key Amino Acids | Functional Consequence | Reference(s) |

| Electrostatic Attraction | Interaction between the cationic residues on the protein and the anionic headgroup of DLPG. | Arginine, Lysine | Initial recruitment and binding of the protein to the membrane. nih.govelifesciences.org | nih.gov, elifesciences.org |

| Hydrophobic Insertion | Partial insertion of hydrophobic protein residues into the lipid bilayer core. | Aromatic (Trp, Tyr), Aliphatic (Leu, Ile) | Stabilization of the protein-membrane complex. nih.govnih.gov | nih.gov, nih.gov |

| Specific Binding Pockets | Pre-formed or induced-fit cavities on the protein surface that accommodate the lipid headgroup or acyl chains. | Varies by protein; often a combination of charged, polar, and hydrophobic residues. | Allosteric modulation of protein function, structural stabilization. elifesciences.orgfrontiersin.org | elifesciences.org, frontiersin.org |

Lipid-Lipid Interactions and Miscibility

The lateral organization of lipids within a membrane is critical for its biological function, leading to the formation of domains with distinct compositions and physical properties. The miscibility of DLPG with other lipids is determined by factors such as acyl chain length, saturation, headgroup charge, and temperature.

Research on phospholipid monolayers has indicated that there is observable miscibility between this compound (DLPG) and dipalmitoylphosphatidylcholine (DPPC). researchgate.net The miscibility of different phospholipids is a complex phenomenon driven by both enthalpic and entropic factors. uj.edu.pl Differences in acyl chain length and saturation are major determinants of miscibility. For example, mixtures of lipids with saturated and unsaturated chains often show limited miscibility, particularly at temperatures below the phase transition of the saturated lipid, leading to phase separation into liquid-ordered and liquid-disordered domains. uj.edu.plnih.gov The miscibility of phospholipids is often an entropy-driven process, where the increased disorder of acyl chains at higher temperatures promotes mixing. uj.edu.pl The electrostatic interactions between lipid headgroups also play a crucial role. Repulsion between the negatively charged headgroups of DLPG could influence its packing and miscibility with neutral (like DPPC) or other charged lipids.

Binary and Ternary Mixtures with Other Phospholipids

The phase behavior of ternary systems containing lipids with different chain lengths and cholesterol has been extensively studied to model the heterogeneity of biological membranes. For instance, the ternary mixture of dipalmitoylphosphatidylcholine (DPPC), a lipid with longer saturated chains, DLPC, and cholesterol exhibits a complex phase diagram with regions of coexisting ordered and fluid lamellar phases. nih.govnih.gov While direct studies on DLPG in a similar ternary system are not as common, the principles from these related systems suggest that the inclusion of negatively charged DLPG would introduce electrostatic interactions that further modulate domain formation and phase boundaries. The presence of cholesterol in such a ternary mixture is known to drive the formation of nanoscopic domains. nih.gov

The following table summarizes the observed phase behaviors in related binary and ternary lipid mixtures.

Table 1: Phase Behavior of DLPG and Related Phospholipid Mixtures

| Mixture Composition | Experimental Conditions | Observed Behavior | Reference |

|---|---|---|---|

| DLPC/DLPG (3:1) | NaCl solution | Repulsive electrostatic and attractive van der Waals forces, no fusion. | nih.gov |

| DPPC/DLPC/Cholesterol | Room temperature | Coexistence of DPPC-rich ordered and DLPC-rich fluid phases. | nih.govnih.gov |

Formation and Dynamics of Lipid Domains

Lipid domains, or rafts, are specialized regions within a membrane that are enriched in certain lipids and proteins. The formation and dynamics of these domains are critical for various cellular processes. In model membranes, phase separation into distinct domains can be induced by differences in lipid composition, such as acyl chain length and saturation, as well as the presence of molecules like cholesterol. nih.govresearchgate.net

In mixtures of lipids with different phase transition temperatures, such as dilauroylphosphatidylcholine (DLPC) and dipalmitoylphosphatidylcholine (DPPC), coexistence of gel and fluid domains can be observed. researchgate.net The introduction of a charged lipid like DLPG into such a system would be expected to influence the line tension at the domain boundaries and the partitioning of other molecules due to electrostatic interactions.

The dynamics of these domains are also a key aspect of their function. Studies on giant unilamellar vesicles (GUVs) have shown that domains can exhibit interesting behaviors, such as collision and coalescence, and can form various morphologies like stripes. nih.gov The presence of external factors, such as shear flow, can also influence the localization and morphology of these domains. rsc.org While specific studies on the dynamics of DLPG-rich domains are limited, the general principles of domain dynamics would apply, with the added influence of electrostatic repulsion between DLPG headgroups affecting inter-domain interactions.

Furthermore, the interaction with other molecules can induce domain formation. For example, the lantibiotic bovicin HC5 has been shown to induce the segregation of Lipid II into domains within model membranes, highlighting how ligands can reorganize lipid distribution. plos.org

Interactions with Small Molecules and Ions

The interactions of DLPG with small molecules and ions are fundamental to its behavior in model membranes and its relevance to biological systems. These interactions can significantly alter the structural and dynamic properties of the membrane.

Influence of Monovalent and Divalent Cations (e.g., Na+, Ca2+)

The negatively charged headgroup of DLPG makes its interaction with cations particularly significant. In the presence of excess sodium ions (Na+), aqueous dispersions of DLPG exhibit a gel to liquid-crystalline phase transition at approximately -3.7 °C. nih.gov However, the enthalpy of this transition can be variable.

Divalent cations like calcium (Ca2+) have a much more pronounced effect on DLPG-containing membranes. The addition of CaCl2 to mixed DLPC/DLPG bilayers induces phase separation into small domains. nih.gov This is accompanied by a large, long-range attractive force that can lead to membrane fusion between the more fluid domains. nih.gov The ability of Ca2+ to induce these changes is attributed to its condensation of the phosphatidylglycerol headgroups, which leads to the exposure of hydrophobic groups and a resulting hydrophobic attractive force between domains or their boundaries. nih.gov At high pH and high NaCl concentrations, Na+ binding to the surface can also occur, leading to a short-range hydration force. nih.gov

The binding of calcium ions to phosphatidylglycerol is known to alter the physicochemical properties of the lipid bilayer, inducing phase transitions and increasing membrane permeability. researchgate.net

Table 2: Effects of Cations on DLPG-Containing Membranes

| Cation | Concentration | Effect on DLPG/DLPC Bilayers | Reference |

|---|---|---|---|

| Na+ | Excess | Gel to liquid-crystalline transition at -3.7 °C. | nih.gov |

| Na+ | 20 mM (at high pH) | Evidence of a short-range hydration force. | nih.gov |

Structural Alterations Induced by Lipid II in Model Membranes

Lipid II is a crucial precursor in bacterial cell wall synthesis and a target for many antibiotics. Its interaction with bacterial membranes, which are rich in negatively charged phospholipids like DLPG, is of significant interest.

Raman microspectroscopy has been employed to study the structural changes in DLPG model membranes upon the incorporation of low concentrations of Lipid II (a 20:1 lipid:Lipid II molar ratio). conicet.gov.ar These studies reveal that Lipid II induces significant structural alterations within the DLPG bilayer. Specifically, Lipid II increases the population of gauche conformers in the acyl chains of DLPG, with about a 30% increase in end-gauche conformers and a 45% increase in gauche-trans-gauche conformers. conicet.gov.ar This indicates that Lipid II is capable of penetrating deep into the bilayer and disrupting the packing of the lipid acyl chains. conicet.gov.ar The lipid phase is a determining factor in this interaction, with the bactoprenol (B83863) tail of Lipid II penetrating more effectively into the hydrophobic region of a fluid phase bilayer. researchgate.netconicet.gov.ar

This penetration and structural perturbation of the lipid bilayer by Lipid II is a key aspect of its biological function and its role as a target for antimicrobial peptides.

Modulation of Membrane Properties by Polyphenols

Polyphenols are a diverse class of natural compounds known for their various biological activities, many of which are related to their interactions with cell membranes. The interaction of polyphenols with lipid bilayers is dependent on both the structure of the polyphenol and the composition of the membrane. nih.gov

Studies on model membranes containing phosphatidylglycerol (PG) have shown that different polyphenols have distinct effects. For example, curcumin (B1669340) can increase the free volume in PG vesicles, which is a reflection of its amphiphilic nature and its ability to penetrate the membrane to varying depths. nih.gov In contrast, gallic and salicylic (B10762653) acids tend to selectively increase the free volume at the core of the membrane without significantly affecting the lipid order in the upper regions of the bilayer. nih.gov Quercetin, on the other hand, appears to interact more superficially, increasing lipid order without altering the free volume of the bilayer. nih.gov

Another well-studied polyphenol, (-)-epigallocatechin-3-gallate (EGCG), a major component of green tea, has also been shown to interact with and bind to lipid bilayers. nih.govnih.gov Its interactions can lead to changes in membrane properties, though its effect on membrane area expansion is significantly less than that of curcumin. nih.gov The interactions of polyphenols with PG-containing membranes suggest that these molecules can modulate membrane fluidity, packing, and domain organization, which may underlie some of their biological effects. nih.govaau.dk

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | DLPG |

| Dilauroylphosphatidylcholine | DLPC |

| Dipalmitoylphosphatidylcholine | DPPC |

| Dioleoylphosphatidylcholine | DOPC |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol | POPG |

| 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine | DPPE |

| Cholesterol | |

| Lipid II | |

| Sodium | Na+ |

| Calcium | Ca2+ |

| (-)-epigallocatechin-3-gallate | EGCG |

| Curcumin | |

| Quercetin | |

| Gallic acid |

Advanced Analytical and Characterization Techniques Applied to Dilauroylphosphatidylglycerol Systems

Spectroscopic Methodologies

Spectroscopic techniques offer powerful, non-invasive means to probe the molecular environment and dynamics of DLPG assemblies. These methods provide insights into the conformational order of acyl chains, the hydration of the headgroup, and the influence of interacting molecules such as peptides and proteins.

Raman Microspectroscopy (RMS) for Conformational Analysis

Raman Microspectroscopy (RMS) is a vibrational spectroscopy technique that provides detailed information about the conformational order of lipid acyl chains. By analyzing the inelastic scattering of monochromatic light, RMS can identify specific vibrational modes within the DLPG molecule, which are sensitive to the local molecular environment and conformation. nih.govnsf.gov

The C-H stretching region (2800-3100 cm⁻¹) of the Raman spectrum is particularly sensitive to the packing and conformational order of the lipid acyl chains. The ratio of the intensities of the symmetric and asymmetric C-H stretching vibrations can be used to quantify the degree of lateral packing and chain order. In the gel phase, where the acyl chains are in a highly ordered all-trans conformation, the C-H stretching bands are narrow and well-defined. Upon transition to the liquid crystalline phase, the introduction of gauche conformers leads to a broadening and shifting of these bands, indicating a more disordered state. mdpi.com

Another important region is the C-C skeletal stretching region (1000-1200 cm⁻¹). The presence of sharp peaks around 1064 cm⁻¹ and 1130 cm⁻¹ is characteristic of all-trans chain conformations, prevalent in the gel phase. In the liquid crystalline phase, the intensity of these peaks decreases, and a broad feature around 1090 cm⁻¹, corresponding to gauche conformers, becomes more prominent. mdpi.com These spectral markers allow for a detailed analysis of the conformational state of DLPG molecules within a lipid assembly.

Key Raman Spectral Regions for DLPG Conformational Analysis

| Spectral Region (cm⁻¹) | Vibrational Mode | Conformational Information |

| 2800 - 3100 | C-H stretching | Acyl chain packing and lateral order |

| 1400 - 1500 | CH₂ scissoring | Methylene (B1212753) chain packing |

| 1000 - 1200 | C-C skeletal stretching | Trans/gauche conformational ratio |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the phase behavior and hydrogen bonding interactions of phospholipids (B1166683) like DLPG. nih.gov By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, FTIR can provide information on the structure and environment of different parts of the DLPG molecule. nih.gov

The frequency of the methylene (CH₂) symmetric and asymmetric stretching vibrations, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, is highly sensitive to the conformational order of the lipid acyl chains. A shift to higher wavenumbers indicates an increase in the population of gauche conformers and thus a transition from the gel to the liquid crystalline phase. nih.gov

The carbonyl (C=O) stretching vibration of the ester linkages in the DLPG headgroup, observed around 1735 cm⁻¹, provides information about the hydration and hydrogen bonding state of the interfacial region. Changes in the shape and position of this band can indicate alterations in the interaction with water molecules or other binding partners. figshare.com Similarly, the phosphate (B84403) (PO₂⁻) asymmetric stretching vibration, typically located around 1220-1250 cm⁻¹, is also sensitive to the hydration state of the headgroup.

Characteristic FTIR Frequencies for Monitoring DLPG Phase Transitions

| Vibrational Mode | Typical Frequency (cm⁻¹) | Information Gained |

| CH₂ asymmetric stretching | ~2920 | Acyl chain order |

| CH₂ symmetric stretching | ~2850 | Acyl chain order |

| C=O ester stretching | ~1735 | Headgroup hydration and H-bonding |

| PO₂⁻ asymmetric stretching | ~1230 | Headgroup hydration |

Fluorescence Spectroscopy for Peptide/Protein Folding and Binding

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of peptides and proteins to DLPG vesicles and to monitor conformational changes upon interaction. nih.govsemanticscholar.org This method often utilizes intrinsic fluorophores, such as tryptophan residues in proteins, or extrinsic fluorescent probes that are either attached to the interacting molecule or incorporated into the lipid bilayer. unito.it

The binding of a peptide to DLPG vesicles can be monitored by changes in the fluorescence intensity, emission wavelength, or fluorescence polarization (anisotropy) of a fluorescent label. For instance, if a fluorescently labeled peptide moves from an aqueous environment to the more hydrophobic environment of the DLPG bilayer, its fluorescence emission spectrum may shift to a shorter wavelength (a blue shift) and its quantum yield may increase. unito.it

Fluorescence correlation spectroscopy (FCS) is a specific application that can determine the binding affinity of fluorescently labeled molecules to lipid vesicles. nih.govnih.gov By analyzing the fluctuations in fluorescence intensity as molecules diffuse through a small observation volume, FCS can distinguish between the faster diffusion of free molecules and the slower diffusion of vesicle-bound molecules, allowing for the calculation of binding constants. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Structural Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying changes in the secondary structure of proteins and peptides upon their interaction with DLPG liposomes. springernature.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. springernature.com Since the peptide backbone is chiral, it gives rise to characteristic CD signals in the far-UV region (190-250 nm) that are indicative of its secondary structure (e.g., α-helix, β-sheet, random coil). researchgate.net

When a peptide or protein interacts with and binds to a DLPG membrane, its conformation may change. For example, an unstructured peptide in solution might adopt an α-helical conformation upon binding to the lipid interface. This conformational change would be reflected in the CD spectrum as a shift from a spectrum characteristic of a random coil to one with distinct negative bands around 208 and 222 nm, which are hallmarks of an α-helix. researchgate.netnih.gov By monitoring these changes, CD spectroscopy can provide valuable insights into the mechanism of interaction between peptides/proteins and DLPG membranes. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for investigating the molecular dynamics and structure of DLPG in lipid bilayers at an atomic level. plos.org Solid-state NMR, in particular, provides detailed information on the orientation, order, and dynamics of different segments of the lipid molecule. nih.gov

Deuterium (²H) NMR is frequently used to study the order and dynamics of the acyl chains. By selectively deuterating specific positions along the lauroyl chains of DLPG, the quadrupolar splitting of the ²H NMR spectrum can be measured. This splitting is directly related to the order parameter (S_CD), which quantifies the motional restriction of the C-²H bond vector with respect to the bilayer normal. A larger quadrupolar splitting corresponds to a higher degree of order. Studies on the closely related dipalmitoylphosphatidylglycerol (DPPG) have shown that order parameters are highest near the glycerol (B35011) backbone and decrease progressively towards the methyl terminus of the acyl chains, reflecting an increase in motional freedom. nih.gov

Phosphorus (³¹P) NMR is used to probe the dynamics and phase state of the headgroup region. In a lamellar phase, the anisotropic motion of the phosphate group results in a characteristic powder pattern with a high-field peak and a low-field shoulder. The chemical shift anisotropy (CSA), which is the width of this pattern, is sensitive to the orientation and dynamics of the headgroup.

Representative ²H NMR Order Parameters for a Saturated Phosphatidylglycerol Acyl Chain in the Liquid Crystalline Phase (adapted from DPPG data)

| Carbon Position | Order Parameter (S_CD) |

| 2 | 0.42 |

| 3 | 0.40 |

| 6 | 0.38 |

| 10 | 0.30 |

| 14 | 0.15 |

| 16 | 0.04 |

This data is representative of a similar phosphatidylglycerol and illustrates the typical trend in acyl chain order. nih.gov

X-ray Diffraction (XRD) for Lamellar Structure and Phase Identification

In a hydrated lamellar phase, SAXS patterns exhibit a series of sharp, equally spaced Bragg peaks at scattering vectors (q) that are integer multiples of the fundamental scattering vector q₀ = 2π/d. The positions of these peaks can be used to accurately calculate the d-spacing. Wide-angle X-ray scattering (WAXS) provides information about the packing of the acyl chains. In the gel phase (Lβ'), the chains are hexagonally packed and give rise to a sharp reflection around 4.2 Å. In the liquid crystalline phase (Lα), the chains are disordered, resulting in a broad, diffuse scattering peak centered around 4.5 Å. nih.gov

By monitoring the changes in both the SAXS and WAXS patterns as a function of temperature, XRD can be used to identify and characterize the phase transitions of DLPG, such as the main gel-to-liquid crystalline phase transition.

Calorimetric Techniques

Calorimetry measures heat changes associated with physical or chemical processes, offering a powerful means to study the thermodynamics of DLPG systems.

Differential Scanning Calorimetry (DSC) is a primary technique used to characterize the thermotropic phase behavior of lipid systems. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect the enthalpy changes associated with phase transitions. For phospholipids like DLPG, the main transition involves the change from a well-ordered gel phase (Lβ) to a fluid-like liquid-crystalline phase (Lα).

The DSC thermogram of a DLPG dispersion typically shows an endothermic peak at the main phase transition temperature (Tm). This temperature is a hallmark of the lipid's identity and is sensitive to the length and saturation of its acyl chains, the nature of its headgroup, and the composition of the aqueous medium (e.g., pH and ionic strength). The area under the peak corresponds to the enthalpy change (ΔH) of the transition, which reflects the energy required to disrupt the ordered packing of the acyl chains. A pre-transition, corresponding to the change from a lamellar gel (Lβ') to a ripple phase (Pβ'), may also be observed at a temperature slightly below the main transition.

Table 1: Key Parameters from DSC Analysis of Phospholipid Phase Transitions

| Parameter | Symbol | Information Provided |

| Main Transition Temperature | Tm | The temperature at which the lipid transitions from the gel phase to the liquid-crystalline phase. |

| Transition Enthalpy | ΔH | The amount of energy absorbed during the phase transition, reflecting the degree of cooperativity and intermolecular forces. |

| Transition Width | ΔT1/2 | The width of the endothermic peak at half-height, indicating the cooperativity of the transition. |

Research findings for similar C12-chain phospholipids demonstrate that DSC can precisely identify these transitions. For instance, dilauroylphosphatidylcholine (DLPC) exhibits a main transition with a characteristic temperature and a large enthalpy change, which is indicative of the significant energy required to melt the ordered acyl chains nih.gov. The application of DSC to DLPG systems allows for a detailed characterization of how factors like ion binding or the incorporation of other molecules affect membrane fluidity and stability.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat evolved or absorbed during a binding event. nih.govspringernature.com It is the gold standard for characterizing the thermodynamics of interactions between molecules in solution. nih.govnih.gov In the context of DLPG, ITC can be used to study the binding of ions, peptides, proteins, or small molecule drugs to DLPG vesicles or micelles.

In a typical ITC experiment, a solution of a ligand is titrated into a sample cell containing a solution of DLPG vesicles. Each injection triggers a heat change that is measured by the instrument. The magnitude of the heat change is proportional to the amount of binding that occurs. As the DLPG binding sites become saturated, the heat changes diminish. The resulting data are plotted as heat flow versus molar ratio, and the curve is fitted to a binding model to extract a complete thermodynamic profile of the interaction. nih.govnih.govspringernature.com

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Thermodynamic Parameter | Symbol | Information Provided |

| Association Constant | Ka | Measures the affinity of the ligand for the DLPG system. |

| Stoichiometry | n | The number of ligand molecules bound per DLPG molecule (or binding site). |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding, indicating the contribution of hydrogen bonding and van der Waals forces. |

| Gibbs Free Energy Change | ΔG | Calculated from Ka, it represents the overall spontaneity of the binding process. |

| Entropy Change | ΔS | Calculated from ΔG and ΔH, it reflects changes in the ordering of molecules and solvent upon binding, often driven by the hydrophobic effect. |

This comprehensive energetic information is crucial for understanding the driving forces behind molecular recognition at the membrane interface, such as the binding of antimicrobial peptides or cell-penetrating peptides to anionic membranes containing DLPG. whiterose.ac.uk

Microscopy and Imaging Techniques

Microscopy techniques provide direct visualization of DLPG assemblies, offering invaluable information on their morphology, structure, and surface properties at the nanoscale.

Transmission Electron Microscopy (TEM) is used to obtain high-resolution, two-dimensional projections of samples, allowing for the visualization of the size, shape, and lamellarity of DLPG vesicles. Since lipids have low inherent electron density, contrast enhancement is typically required. This is often achieved through negative staining, where a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) is used to surround the specimen. The stain is electron-dense and scatters the electron beam, making the unstained, electron-transparent lipid structures appear bright against a dark background. researchgate.net

TEM analysis can reveal whether a DLPG preparation consists of small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), or multilamellar vesicles (MLVs). It can also provide information on the homogeneity of the vesicle population. rsc.org While powerful for morphological assessment, the staining and dehydration required for conventional TEM can sometimes introduce artifacts. monash.edu

Table 3: Morphological Features of DLPG Vesicles Observable by TEM

| Feature | Description |

| Size Distribution | Determination of the average diameter and polydispersity of the vesicle population. |

| Shape/Morphology | Visualization of vesicle shape (e.g., spherical, elliptical, tubular). |

| Lamellarity | Identification of unilamellar (single bilayer) versus multilamellar (multiple concentric bilayers) structures. |

| Membrane Integrity | Assessment of vesicle rupture or fusion. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanometer scale. youtube.com For DLPG systems, AFM is particularly useful for studying the structure of supported lipid bilayers (SLBs) formed on a solid substrate like mica. nih.gov The technique can be operated in liquid, allowing for the imaging of lipid bilayers under physiologically relevant conditions. youtube.com

Table 4: Parameters and Features of DLPG Bilayers Characterized by AFM

| Parameter/Feature | Description |

| Surface Topography | High-resolution 3D imaging of the bilayer surface, revealing overall structure and defects. |

| Bilayer Thickness | Measurement of the height difference between the substrate and the bilayer surface. |

| Phase Domains | Visualization of coexisting liquid-ordered and liquid-disordered domains in mixed lipid systems. |

| Mechanical Properties | Quantification of membrane rigidity, elasticity (Young's modulus), and adhesion forces. |

| Real-time Dynamics | Observation of dynamic processes such as vesicle fusion, domain formation, or the effect of protein binding on the membrane surface. mdpi.com |

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary imaging technique that allows for the visualization of biological specimens in their native, hydrated state. tmc.edu In Cryo-EM, a thin aqueous film of the sample is flash-frozen in a cryogen like liquid ethane, a process called vitrification. nih.gov This freezes the water so rapidly that ice crystals cannot form, preserving the native structure of the DLPG vesicles in a layer of amorphous ice. The vitrified sample is then imaged in a TEM at cryogenic temperatures. nih.gov

Cryo-EM overcomes the primary limitations of conventional TEM by avoiding chemical fixation, dehydration, and staining, thus minimizing artifacts and providing a more accurate representation of the sample's structure. nih.gov Cryo-EM images of DLPG vesicles can reveal detailed information about their size, shape, and lamellarity with high precision. The bilayer is often clearly visible as two concentric, electron-dense lines corresponding to the phosphate headgroups, allowing for accurate measurement of the membrane thickness. tmc.edu

Table 5: Structural Details of DLPG Systems Revealed by Cryo-EM

| Structural Feature | Description |

| High-Resolution Morphology | Unambiguous determination of vesicle shape (e.g., spherical, faceted, tubular) in a near-native state. |

| Precise Lamellarity | Clear distinction between unilamellar and multilamellar structures without staining artifacts. |

| Bilayer Thickness | Direct measurement of the distance between the inner and outer leaflet headgroups. |

| Transmembrane Structures | Visualization of embedded proteins or pores within the DLPG bilayer in reconstituted systems. |

| Complex Morphologies | Characterization of non-lamellar phases or complex lipid-particle structures. |

Brewster Angle Microscopy (BAM) for Monolayer Visualization

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique for the real-time visualization of monolayers at the air-water interface without the need for fluorescent probes. nih.govbiolinscientific.combiolinscientific.com The technique is based on the principle of the Brewster angle, at which p-polarized light is not reflected from a pure air-water interface. biolinscientific.combiolinscientific.com When a molecular monolayer, such as one formed by Dilauroylphosphatidylglycerol, is present, it alters the local refractive index, leading to light reflection that can be captured by a CCD camera to form an image. biolinscientific.com

When DLPG is spread on an aqueous subphase in a Langmuir trough, BAM allows for the direct observation of the monolayer's morphology during compression and expansion. This visualization provides critical information on:

Monolayer Homogeneity: BAM can reveal whether the DLPG monolayer is uniform or if there is phase separation.

Phase Transitions: As the monolayer is compressed, it undergoes phase transitions from a gaseous (G) phase, through a liquid-expanded (LE) phase, to a liquid-condensed (LC) phase. BAM images show distinct changes in brightness and texture corresponding to these phases.

Domain Formation: In the LE-LC coexistence region, BAM enables the visualization of the nucleation and growth of condensed-phase domains. The shape, size, and packing of these domains can be studied. For phosphatidylglycerols with longer saturated acyl chains, such as dipalmitoylphosphatidylglycerol (DPPG), distinct domain structures are observed. nih.gov While specific studies on DLPG are less common, it is expected that due to its shorter C12 acyl chains, DLPG monolayers would exhibit higher fluidity and the domains would be more circular and less structured compared to DPPG. The interaction with substances in the subphase, such as dimethylsulfoxide (DMSO), has been shown to induce a condensing and caging effect on DPPG monolayers, a phenomenon that would be observable with BAM. nih.gov

The information gathered from BAM is often correlated with surface pressure-area (π-A) isotherms to provide a comprehensive understanding of the monolayer's behavior at the air-water interface.

Light Scattering and Particle Sizing Methods

Dynamic Light Scattering (DLS) for Vesicle Size and Stability

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for determining the size distribution and stability of vesicles, such as liposomes, formed from this compound in suspension. nih.govnih.govnews-medical.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. nih.govmdpi.com These fluctuations are caused by the Brownian motion of the vesicles, with smaller particles moving more rapidly than larger ones. news-medical.net